N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide
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Overview
Description
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is a complex organic compound that features a unique combination of thiophene and furan rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methyl group, under specific conditions.
Addition of the Pent-4-enamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the double bonds in the pent-4-enamide group, leading to the formation of saturated amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Uniqueness
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is unique due to its combined thiophene and furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-9-12-5-6-13(17-12)11-7-8-18-10-11/h2,5-8,10H,1,3-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXUGGDTRCKJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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